![molecular formula C17H28N2O B14402060 (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone CAS No. 85675-14-5](/img/structure/B14402060.png)
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azaspiro[55]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include spirocyclic amines and pyrrolidine derivatives. The reaction conditions may vary, but common methods include:
Nucleophilic substitution: reactions where the spirocyclic amine reacts with a suitable electrophile.
Cyclization: reactions to form the spirocyclic core.
Functional group transformations: to introduce the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the methanone group to alcohols or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the spirocyclic or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with unique mechanical or electronic properties.
Mecanismo De Acción
The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanone group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: A simpler spirocyclic amine with similar structural features.
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde: Contains a benzaldehyde group, offering different reactivity and applications.
2-Azaspiro[5.5]undec-8-ene, 2-(1-piperidinylcarbonyl): Features a piperidinylcarbonyl group, providing distinct chemical properties.
Uniqueness
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone stands out due to its combination of spirocyclic and pyrrolidine structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
85675-14-5 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-azaspiro[5.5]undec-9-en-2-yl-(2,5-dimethylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H28N2O/c1-14-7-8-15(2)19(14)16(20)18-12-6-11-17(13-18)9-4-3-5-10-17/h3-4,14-15H,5-13H2,1-2H3 |
Clave InChI |
YKFOAOFQZWABOX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1C(=O)N2CCCC3(C2)CCC=CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
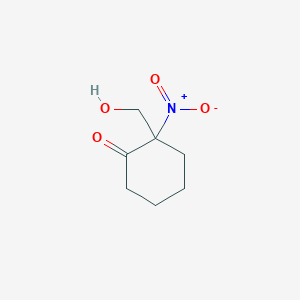
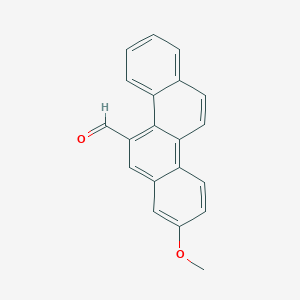
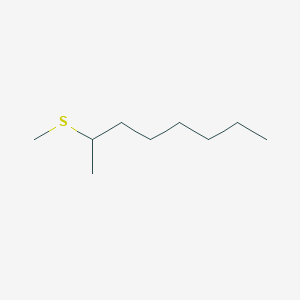
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
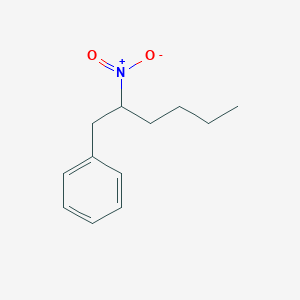
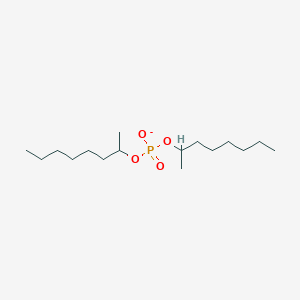
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
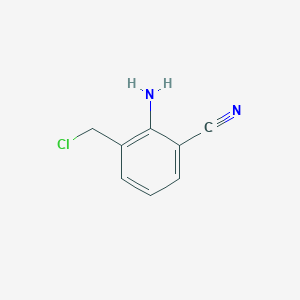
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

